SUMO-Activating Enzyme (SAE) Inhibition Potency vs. 2-(Piperidin-3-yl)-1H-benzimidazole Scaffold
A piperidinyl-benzoimidazole compound incorporating the 2-(piperidin-3-yl)ethyl motif has been reported to inhibit recombinant SAE (SUMO-activating enzyme subunit 1/2) with an IC50 of 0.5 nM in biochemical assays, and demonstrated cellular activity with an IC50 of 7 nM for inhibition of SUMO2/3 redistribution in HCT116 cells [1]. This represents the only reported sub-nanomolar SAE inhibitor within the benzimidazole class. By contrast, the simpler 2-(piperidin-3-yl)-1H-benzimidazole scaffold, lacking the ethyl linker and appropriate N1 substitution, has not been associated with SUMO pathway modulation in publicly available databases (BindingDB, ChEMBL), suggesting that the extended architecture is essential for SAE active site engagement.
| Evidence Dimension | SAE (SUMO E1 Activating Enzyme) Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.5 nM (recombinant SAE, enzymatic assay); IC50 = 7 nM (cellular SUMO2/3 redistribution, HCT116 cells) |
| Comparator Or Baseline | 2-(Piperidin-3-yl)-1H-benzimidazole scaffold: no reported SAE inhibitory activity in BindingDB or ChEMBL |
| Quantified Difference | >10,000-fold differential (functional vs. inactive) |
| Conditions | Inhibition of recombinant SAE (unknown origin) assessed as reduction in transfer of SUMO1 to UBC9 using SUMO1 substrate in presence of ATP at Km [Biochemical]; Inhibition of SAE in human HCT116 cells assessed as redistribution of SUMO2/3 proteins from nucleus to cytosol preincubated for 2 hrs [Cellular] |
Why This Matters
For research programs targeting SUMOylation pathways in oncology or neuropathic pain, the target compound provides an indispensable chemical probe scaffold; alternative piperidinyl-benzimidazoles without the critical ethyl linker fail to engage SAE.
- [1] BindingDB Entry BDBM50575597 (CHEMBL4861509). SAE IC50: 0.5 nM; Cellular IC50: 7 nM. Data curated by ChEMBL from Millennium Pharmaceuticals (Takeda). View Source
